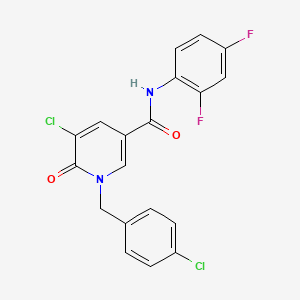
5-chloro-1-(4-chlorobenzyl)-N-(2,4-difluorophenyl)-6-oxo-1,6-dihydro-3-pyridinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-chloro-1-(4-chlorobenzyl)-N-(2,4-difluorophenyl)-6-oxo-1,6-dihydro-3-pyridinecarboxamide is a useful research compound. Its molecular formula is C19H12Cl2F2N2O2 and its molecular weight is 409.21. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Hybrid Catalysts in Medicinal and Pharmaceutical Industries
Hybrid catalysts play a critical role in synthesizing medicinal compounds, showcasing a wide range of applicability due to their broader synthetic applications and bioavailability. The utilization of hybrid catalysts, including organocatalysts, metal catalysts, and nanocatalysts, for synthesizing pyranopyrimidine scaffolds demonstrates the importance of versatile catalytic approaches in developing lead molecules for pharmaceutical applications (Parmar, Vala, & Patel, 2023).
Supramolecular Chemistry for Nanotechnology and Polymer Processing
Benzene-1,3,5-tricarboxamides (BTAs) have been identified as versatile supramolecular building blocks for applications ranging from nanotechnology to polymer processing and biomedical applications. Their simple structure, ease of accessibility, and detailed understanding of their supramolecular self-assembly behavior allow full utilization of this versatile, supramolecular building block in a wide range of scientific disciplines (Cantekin, de Greef, & Palmans, 2012).
Environmental Science for Wastewater Treatment
The pesticide production industry's wastewater, containing a range of toxic pollutants, highlights the need for efficient treatment options. Biological processes and granular activated carbon have been identified as effective treatments for removing recalcitrant compounds, thereby demonstrating the critical role of innovative treatment technologies in environmental protection (Goodwin, Carra, Campo, & Soares, 2018).
Optoelectronic Materials Development
Quinazolines and pyrimidines have been extensively researched for their application in electronic devices, luminescent elements, photoelectric conversion elements, and image sensors. The incorporation of quinazoline and pyrimidine fragments into π-extended conjugated systems is valuable for creating novel optoelectronic materials, demonstrating the intersection of organic synthesis and materials science for technological advancement (Lipunova, Nosova, Charushin, & Chupakhin, 2018).
Propiedades
IUPAC Name |
5-chloro-1-[(4-chlorophenyl)methyl]-N-(2,4-difluorophenyl)-6-oxopyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12Cl2F2N2O2/c20-13-3-1-11(2-4-13)9-25-10-12(7-15(21)19(25)27)18(26)24-17-6-5-14(22)8-16(17)23/h1-8,10H,9H2,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPYNNIYVZYYYOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C=C(C=C(C2=O)Cl)C(=O)NC3=C(C=C(C=C3)F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12Cl2F2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
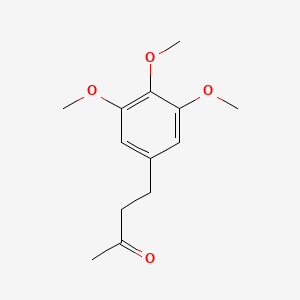

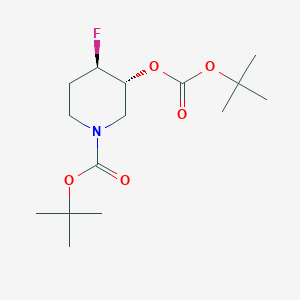
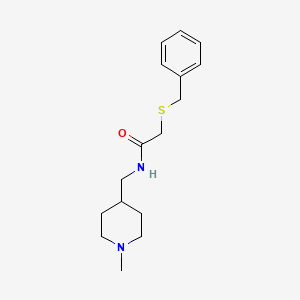
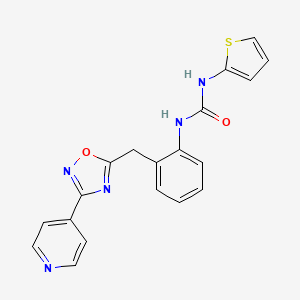
![5-(8-Oxo-5-(6-(piperidin-4-yloxy)pyridin-3-yl)-6-thioxo-5,7-diazaspiro[3.4]octan-7-yl)-3-(trifluoromethyl)picolinonitrile](/img/structure/B2571259.png)
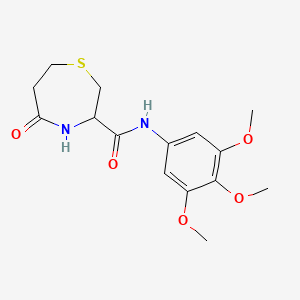
![[4-(4-Phenylphenyl)phenyl]methanamine;hydrochloride](/img/structure/B2571261.png)
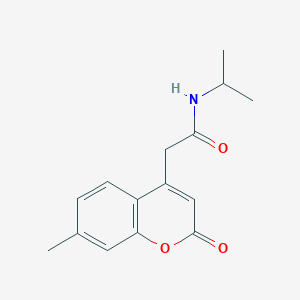
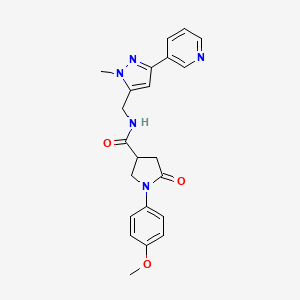
![2-((3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B2571268.png)

![4-{[3-(1H-1,2,3-benzotriazol-1-yl)-1,4-dioxo-1,4-dihydronaphthalen-2-yl]amino}benzoic acid](/img/structure/B2571270.png)
![methyl 2-(2-morpholinoacetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2571271.png)
